Pentorex hydrogen D-tartrate

Description

Properties

CAS No. |

22232-55-9 |

|---|---|

Molecular Formula |

C15H23NO6 |

Molecular Weight |

313.35 |

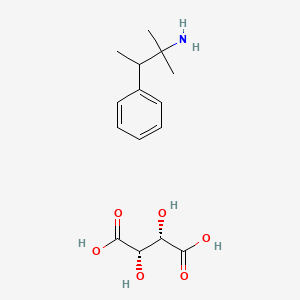

IUPAC Name |

(R)-2-methyl-3-phenylbutan-2-amine (2S)-2,3-dihydroxysuccinate |

InChI |

InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2?/m10/s1 |

InChI Key |

QARISFYEQKFRIJ-LXJUNLBNSA-N |

SMILES |

NC(C)(C)[C@H](C)C1=CC=CC=C1.O=C(O)[C@@H](O)C(O)C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentorex hydrogen D-tartrate; Modatrop; Liprodene; |

Origin of Product |

United States |

Stereochemical Investigations of Pentorex Hydrogen D Tartrate

Chirality and Stereoisomerism in Pentorex (B1222034) Structure

Pentorex, chemically known as α,α,β-trimethylbenzeneethanamine, possesses a single chiral center at the carbon atom attached to the phenyl group, the methyl group, and the aminobutyl group. ncats.ionih.gov This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-Pentorex and (S)-Pentorex. The presence of this stereocenter means that Pentorex can exist as a racemic mixture, containing equal amounts of both enantiomers, or as an enantiomerically pure or enriched form. ncats.ionumberanalytics.com

The three-dimensional arrangement of the substituents around the chiral carbon dictates the molecule's interaction with other chiral entities, a fundamental concept in stereochemistry. numberanalytics.com While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can differ significantly in the presence of other chiral molecules, such as biological receptors or chiral resolving agents. longdom.org

Role of the D-Tartrate Counter-ion in Defining Absolute Configuration

The formation of Pentorex hydrogen D-tartrate is a classic example of diastereomeric salt formation, a widely used method for resolving racemic mixtures. wikipedia.orgfiveable.me D-tartaric acid is an enantiomerically pure chiral resolving agent. erowid.org When a racemic mixture of Pentorex is reacted with D-tartaric acid, two diastereomeric salts are formed: (R)-Pentorex hydrogen D-tartrate and (S)-Pentorex hydrogen D-tartrate.

These diastereomers are not mirror images of each other and, consequently, possess different physical properties, such as solubility. fiveable.melibretexts.org This difference in solubility is the key to their separation through fractional crystallization. wikipedia.orglibretexts.org By carefully controlling the crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation. rsc.org Once a pure diastereomeric salt is obtained, the chiral auxiliary (D-tartaric acid) can be removed to yield the enantiomerically pure Pentorex. wikipedia.org The specific interaction between the D-tartrate and one of the Pentorex enantiomers allows for the determination and isolation of a specific absolute configuration of the Pentorex molecule. nih.gov

Enantiomeric Purity and its Significance in Chemical Research

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in chemical research and development. numberanalytics.comthieme-connect.de It quantifies the amount of one enantiomer present in a mixture compared to the other. thieme-connect.de The importance of high enantiomeric purity stems from the fact that enantiomers can exhibit different biological activities. numberanalytics.comlongdom.org In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. numberanalytics.comlongdom.org

Therefore, the ability to produce and analyze enantiomerically pure compounds is paramount. thieme-connect.deamericanpharmaceuticalreview.com In research, studying a single enantiomer allows for a clear understanding of its specific interactions and effects, avoiding the confounding data that can arise from a racemic mixture. thieme-connect.de Regulatory bodies often require the submission of data on the individual enantiomers of a chiral drug, further emphasizing the need for robust methods to determine and control enantiomeric purity. americanpharmaceuticalreview.com Techniques such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to accurately determine the enantiomeric purity of a sample. libretexts.orgskpharmteco.com

Chiral Synthesis and Resolution Methodologies Applicable to Pentorex and its Derivatives

The preparation of enantiomerically pure Pentorex and related compounds can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Diastereomeric Salt Formation Techniques

As discussed previously, diastereomeric salt formation is a powerful and widely used technique for chiral resolution. wikipedia.orgchemeurope.com This method involves reacting the racemic amine (Pentorex) with a chiral acid, such as tartaric acid, to form diastereomeric salts. wikipedia.orgerowid.org The success of this method hinges on the difference in solubility between the two diastereomeric salts, which allows for their separation by fractional crystallization. fiveable.melibretexts.org

The choice of resolving agent is crucial and often requires empirical screening to find the most effective one for a particular racemic mixture. wikipedia.org Besides tartaric acid, other chiral acids like mandelic acid and camphorsulfonic acid are also commonly used. wikipedia.orglibretexts.org The process generally involves dissolving the racemic mixture and the resolving agent in a suitable solvent, allowing the less soluble diastereomer to crystallize, and then recovering the desired enantiomer from the purified salt. wikipedia.orglibretexts.org

Asymmetric Catalysis in Related Chemical Syntheses

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. frontiersin.orgacs.org This methodology employs a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a single enantiomer of the product. frontiersin.org For the synthesis of chiral amines like Pentorex and its analogues, several asymmetric catalytic methods are relevant.

Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a prominent strategy. acs.org In this approach, a prochiral imine is reduced in the presence of a chiral metal complex (often based on rhodium, iridium, or ruthenium) to produce the chiral amine with high enantioselectivity. acs.org Another powerful method is asymmetric reductive amination, where a ketone is converted directly to a chiral amine using a chiral catalyst. acs.org Furthermore, biocatalysis, utilizing enzymes such as transaminases, has gained significant traction for the synthesis of chiral amines due to its high selectivity and environmentally benign nature. researchgate.nettdx.cat These enzymes can catalyze the asymmetric amination of ketones to produce the desired chiral amine with excellent enantiomeric purity. researchgate.net

Synthetic Methodologies and Derivatization of Pentorex Hydrogen D Tartrate

Strategies for the Laboratory Synthesis of Pentorex (B1222034) Base

The synthesis of the racemic Pentorex base (α,β-dimethylphenethylamine) can be approached through various established organic chemistry routes. While specific documented syntheses for Pentorex are not widely available in general literature, its structure as a phenethylamine (B48288) derivative allows for the application of common synthetic strategies for this class of compounds. One plausible and widely used method for synthesizing similar amines is the reductive amination of a corresponding ketone.

A potential synthetic pathway for Pentorex could start from phenyl-2-propanone. The synthesis would proceed through the following conceptual steps:

Formation of an Intermediate : Phenyl-2-propanone could be reacted to introduce the α-methyl group.

Reductive Amination : The resulting ketone intermediate would then undergo reductive amination to introduce the amino group at the β-position. This can be achieved using a suitable ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Another general approach for synthesizing β-phenylethylamines involves the reduction of a benzyl (B1604629) cyanide derivative. orgsyn.org This method, however, may require more steps to introduce the necessary methyl groups at the alpha and beta positions of the ethylamine (B1201723) chain.

Chiral synthesis approaches have also been documented for structurally related N,α-dimethylphenethylamines, which often start from chiral precursors like D-ephedrine or L-ephedrine. google.com These methods involve steps such as acylation, deoxygenation, and hydrolysis to yield the target optically active amine. google.com Such strategies could potentially be adapted for the asymmetric synthesis of Pentorex enantiomers.

Formation of Pentorex Hydrogen D-Tartrate Salt

The formation of this compound is a classic example of chiral resolution, a process used to separate a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org This is achieved by reacting the racemic Pentorex base with an enantiomerically pure chiral resolving agent, in this case, D-tartaric acid. libretexts.orgwikipedia.org

The reaction involves an acid-base neutralization between the basic amino group of Pentorex and the carboxylic acid groups of D-tartaric acid. wikipedia.org This creates a pair of diastereomeric salts: (R)-Pentorex-(D)-tartrate and (S)-Pentorex-(D)-tartrate. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation. libretexts.orgrsc.org

The general procedure involves dissolving the racemic Pentorex base in a suitable solvent, followed by the addition of D-(-)-tartaric acid. google.com The mixture is often heated to ensure complete dissolution and salt formation, and then cooled to induce crystallization of the less soluble diastereomeric salt. google.com

Table 1: Key Components in Diastereomeric Salt Formation

| Component | Role | Chemical Name |

| Racemic Mixture | The compound to be resolved. | (±)-Pentorex (racemic α,β-dimethylphenethylamine) |

| Resolving Agent | Chiral compound that forms diastereomeric salts. | D-(-)-tartaric acid |

| Products | Diastereomeric salts with different solubilities. | (R)-Pentorex hydrogen D-tartrate and (S)-Pentorex hydrogen D-tartrate |

| Solvent | Medium for reaction and crystallization. | Typically alcohols (e.g., methanol, ethanol) or aqueous mixtures. google.com |

Achieving high research-grade purity of the desired this compound salt is critically dependent on optimizing the conditions of the diastereomeric crystallization. Several factors influence the efficiency and selectivity of the resolution process.

Solvent Selection : The choice of solvent is paramount. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. advanceseng.comchiralpedia.com Solvents like methanol, ethanol, or mixtures with water are commonly used. google.comrsc.org For instance, studies on similar resolutions have shown that adjusting the water content in an alcohol-based solvent system can markedly improve the enantiomeric purity of the crystallized salt. google.com

Temperature Profile : The temperature during crystallization is a key parameter. A common strategy involves dissolving the components at an elevated temperature and then applying a controlled cooling profile. rsc.orgnih.gov Slow cooling rates generally favor the growth of larger, purer crystals and prevent the co-precipitation of the more soluble diastereomer. rsc.org

Molar Ratio of Reactants : The stoichiometry between the racemic amine and the chiral resolving agent can affect both the yield and the purity. nih.gov While a 1:1 molar ratio is theoretically sufficient for the salt formation of a monobasic amine with a dicarboxylic acid like tartaric acid, slight excesses of the resolving agent are sometimes used to drive the crystallization of the desired salt. scivisionpub.com

Seeding : Introducing a small crystal of the pure, desired diastereomeric salt (seeding) to a supersaturated solution can promote its selective crystallization and prevent spontaneous nucleation of the undesired diastereomer. google.comblogspot.com

Agitation and Crystallization Time : The rate of stirring and the duration of the crystallization period also play a role. rsc.orgscivisionpub.com Insufficient time may lead to a low yield, while excessive time could allow the more soluble diastereomer to begin crystallizing, thus reducing the purity of the final product. scivisionpub.com

Research using response surface methodology (RSM) on other chiral resolutions has demonstrated a systematic way to optimize these parameters to maximize both yield and optical purity. nih.gov

Once the less soluble diastereomeric tartrate salt has crystallized from the solution, it must be isolated effectively. The standard laboratory technique for this is vacuum filtration.

The process typically involves:

Cooling : The reaction mixture is cooled, often in an ice bath, to maximize the precipitation of the desired salt. rsc.org

Filtration : The resulting slurry is passed through a Buchner funnel under vacuum to separate the solid crystals from the mother liquor, which contains the more soluble diastereomeric salt. google.comrsc.org

Washing : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor, which could be a source of impurity. google.com The choice of wash solvent is critical; it should be one in which the desired salt has very low solubility.

Drying : The isolated crystals are then dried, often in a vacuum oven at a mild temperature, to remove any residual solvent.

The purity of the isolated salt can be further enhanced through recrystallization. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to re-crystallize upon cooling. This process can be repeated until the desired level of diastereomeric purity is achieved. The other enantiomer can be recovered from the mother liquor by basification to retrieve the free amine, followed by resolution with L-(+)-tartaric acid if desired. rsc.org

Exploration of Related Pentorex Derivatives and Their Synthesis

The structural framework of Pentorex (α,β-dimethylphenethylamine) is related to a broader class of phenethylamine derivatives. Synthetic exploration in this area often involves modifications at the amine, the alkyl chain, or the phenyl ring.

N-Alkylation : The primary amine of Pentorex can be alkylated to form secondary or tertiary amines. For example, N-methylation of a phenethylamine derivative can be achieved using reagents like methyl iodide. nih.gov This creates compounds such as N-methylphentermine. researchgate.net

Structural Isomers : Pentorex is a structural isomer of methamphetamine (N,α-dimethylphenethylamine). wikipedia.org The synthesis of methamphetamine often involves the reduction of ephedrine (B3423809) or pseudoephedrine. researchgate.net Phentermine (α,α-dimethylphenethylamine) is another closely related isomer, which can be synthesized from nitro alcohols. researchgate.net

Ring Substitution : The phenyl ring can be substituted with various functional groups to modulate the compound's properties. Synthetic routes to these derivatives would typically involve starting with a pre-substituted benzene (B151609) derivative or performing electrophilic aromatic substitution on a phenethylamine intermediate.

Hybrid Structures : More complex derivatives have been developed by incorporating the phenethylamine backbone into larger molecular scaffolds, as seen in the development of various piperidine-based compounds. en-academic.com

The synthesis of these derivatives often employs standard organic chemistry transformations. For example, the synthesis of a series of pentoxifylline (B538998) derivatives involved reacting the parent molecule with various arylaldehydes. rsc.org Similar strategies could be applied to the Pentorex scaffold to generate novel compounds for research purposes.

Sustainable Chemical Processes for Tartrate Recovery and Recycling in Chiral Synthesis

Chiral resolving agents like D-tartaric acid are often expensive and available in limited quantities, making their recovery and recycling a key aspect of sustainable or "green" chemistry. google.com The diastereomeric resolution process generates waste streams, primarily the mother liquor, which contains the soluble diastereomeric salt and potentially some unreacted resolving agent.

An effective recovery process for tartaric acid from these streams is crucial for improving the economic and environmental viability of the resolution. google.comgoogle.com A common strategy involves the following steps:

Basification and Extraction : The mother liquor, containing the soluble (S)-Pentorex-(D)-tartrate salt, is treated with a base (e.g., NaOH) to a pH of around 9. rsc.org This neutralizes the tartaric acid to a tartrate salt and liberates the free amine. The free amine can then be extracted into an organic solvent.

Acidification : The remaining aqueous layer, which now contains the sodium D-tartrate salt, is acidified with a strong mineral acid (e.g., HCl or H₂SO₄). google.com This acidification, typically to a pH of about 2.5 to 4.0, converts the tartrate salt back into free D-tartaric acid. google.com

Isolation : The recovered tartaric acid can then be isolated. If it precipitates from the solution, it can be collected by filtration. Alternatively, if it remains dissolved, extraction into an organic solvent followed by evaporation can be employed. scispace.com

This recovered D-tartaric acid can then be reused in subsequent resolution batches, creating a more sustainable and cost-effective process. google.com Such recycling protocols are essential for large-scale industrial applications of chiral resolutions. whiterose.ac.uk

Theoretical Mechanistic Studies and Biochemical Interactions

Hypothesized Molecular Interactions with Biological Targets

Pentorex (B1222034), a phenylisopropylamine derivative, is classified as a sympathomimetic agent, suggesting its primary mechanism of action involves interaction with the adrenergic system. ncats.io The specific salt, pentorex hydrogen D-tartrate, combines the active pentorex molecule with D-tartaric acid. nih.gov

Theoretical Frameworks for Adrenergic Receptor Engagement

Sympathomimetic amines, a class to which pentorex belongs, are structurally derived from β-phenylethanolamine. cambridge.org Their interaction with adrenergic receptors (adrenoceptors) is the basis of their physiological effects. cambridge.org These G-protein-coupled receptors are broadly classified into α and β types, with further subtypes (e.g., α1, α2, β1, β2, β3). cambridge.orgteknokrat.ac.id The specific effects of a sympathomimetic amine depend on its relative affinity for these different receptor subtypes. cambridge.org

The engagement of these amines with adrenergic receptors can be direct or indirect. cambridge.org

Direct Agonism: The molecule binds directly to and activates the receptor. cambridge.org

Indirect Action: The molecule displaces endogenous catecholamines, such as norepinephrine (B1679862), from their storage sites in presynaptic nerve terminals. cambridge.org This displaced norepinephrine then activates the adrenergic receptors. cambridge.org

Pentorex is considered a central adrenergic stimulant and is structurally related to phentermine. ncats.iowikipedia.org Phentermine itself acts as a norepinephrine and dopamine (B1211576) releasing agent. wikipedia.org This suggests that a primary hypothesized mechanism for pentorex is the indirect stimulation of adrenergic receptors through the release of catecholamines. ncats.iowikipedia.org

The structure of the sympathomimetic amine is crucial for its receptor binding and activation. cambridge.org Key structural features that influence interaction include:

Substitutions on the benzene (B151609) ring. cambridge.org

The stereochemistry of the ethyl side chain. cambridge.org

Substitutions on the terminal amine group. cambridge.org

These structural nuances determine the drug's affinity for different receptor subtypes, its metabolic pathway, and its ability to be taken up by neuronal transport mechanisms. cambridge.org

Computational Modeling of Ligand-Target Binding

Computational models of ligand-target binding for sympathomimetic amines often focus on identifying the key amino acid residues within the adrenergic receptor that are crucial for ligand recognition and receptor activation. cambridge.orgresearchgate.net For instance, computer-simulated docking models of various ligands with adrenergic receptors have highlighted the importance of specific transmembrane helices in forming the binding pocket. cambridge.org

Key interactions identified in these models include:

Hydrogen bonding between the amine group of the ligand and specific aspartate residues in the receptor. cambridge.org

Interactions between hydroxyl groups on the ligand's catechol ring (if present) and serine residues in the receptor, which are considered central to receptor activation. cambridge.org

Van der Waals interactions between the ligand and hydrophobic amino acid residues within the binding pocket. cambridge.org

The development of pharmacophore models for different adrenergic receptor subtypes helps in understanding the structural requirements for selective binding. researchgate.net These models can predict the binding affinity of new compounds based on their three-dimensional structure and chemical properties.

Interactive Table: Key Adrenergic Receptor Subtypes and Their General Functions

| Receptor Subtype | General Function |

| α1 | Vasoconstriction, increased peripheral resistance, mydriasis |

| α2 | Inhibition of norepinephrine release, inhibition of insulin (B600854) release |

| β1 | Increased heart rate, increased myocardial contractility, increased renin release |

| β2 | Vasodilation, bronchodilation, glycogenolysis |

| β3 | Lipolysis, relaxation of the detrusor muscle |

In Vitro Biochemical Pathway Analysis of Related Molecules

Enzymatic Transformations Involving Tartrate Moieties

The this compound salt contains a D-tartrate moiety. nih.gov In biological systems, tartrate can be a substrate for specific enzymes. For example, tartrate dehydrogenase is an enzyme capable of acting on tartrate isomers. asm.org Studies on Agrobacterium vitis have identified a tartrate utilization operon where ttuC encodes for a tartrate dehydrogenase. asm.org

Cellular Uptake and Distribution Mechanisms (Theoretical Models)

The cellular uptake of sympathomimetic amines is a critical step in their mechanism of action, particularly for those that act indirectly. nih.gov Two main uptake systems for catecholamines have been described: Uptake1 and Uptake2. nih.govmdpi.com

Uptake1: This is a high-affinity, low-capacity neuronal uptake system responsible for the reuptake of norepinephrine from the synaptic cleft. nih.gov It is a primary target for many antidepressant and stimulant drugs. nih.gov Sympathomimetic amines that are substrates for this transporter can be taken up into the presynaptic neuron, where they can displace stored catecholamines. snmjournals.org

Uptake2: This is a lower-affinity, high-capacity extraneuronal uptake system. nih.gov It is involved in the clearance of circulating catecholamines. nih.gov

The efficiency of a sympathomimetic amine as a norepinephrine releaser is dependent on its rate of transport into the neuron via these uptake mechanisms. snmjournals.org The structural characteristics of the amine influence its affinity for these transporters. mdpi.com For example, studies with cultured chick embryo sympathetic neurons have shown that the uptake of catecholamines is inhibited by other sympathomimetic amines, indicating competition for the same transport system. biologists.com

Comparative Analysis of Sympathomimetic Mechanisms of Action in Research Models

The mechanisms of action of sympathomimetic amines can be compared in various research models to understand their relative direct and indirect effects. For example, in the chronically denervated heart of conscious dogs, the sensitivity to directly acting sympathomimetics is increased, while the response to indirectly acting amines is diminished. ahajournals.org

Comparative studies often use a range of agonists and antagonists to characterize the receptor subtypes involved in a particular physiological response. researchgate.net For instance, the effects of different sympathomimetics on isolated tissues like the rat vas deferens or rabbit jejunum can reveal differences in their structural requirements for activating α-receptors. researchgate.net

Phentermine, a close structural analog of pentorex, is known to be a norepinephrine-dopamine releasing agent with minimal effects on serotonin (B10506). wikipedia.org This provides a strong comparative basis for hypothesizing that pentorex likely shares a similar mechanism of action, primarily focused on increasing the synaptic concentrations of norepinephrine and dopamine. ncats.iowikipedia.org

Interactive Table: Comparison of Direct and Indirect Acting Sympathomimetics

| Characteristic | Direct-Acting Sympathomimetics | Indirect-Acting Sympathomimetics |

| Primary Mechanism | Bind to and activate adrenergic receptors. cambridge.org | Cause the release of endogenous catecholamines. cambridge.org |

| Example Compounds | Norepinephrine, Epinephrine, Isoproterenol | Amphetamine, Tyramine, Phentermine wikipedia.org |

| Effect in Denervated Tissues | Response is often potentiated. ahajournals.org | Response is reduced or abolished. ahajournals.org |

| Dependence on Neuronal Uptake | Less dependent | Highly dependent on uptake into the presynaptic neuron. snmjournals.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating Structure-Activity Relationships within Pentorex (B1222034) Analogues

Pentorex, chemically known as (R)-2-methyl-3-phenylbutan-2-amine, is a derivative of phentermine. alamy.com Its structure-activity profile is therefore closely related to that of other phenethylamine (B48288) and amphetamine derivatives. frontiersin.orgwikipedia.org The amphetamine skeleton has served as a foundational scaffold for the development of numerous derivatives with a wide array of pharmacological activities. frontiersin.org

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. researchgate.net Chiral molecules, like pentorex, can exist as enantiomers, which are non-superimposable mirror images of each other. researchgate.net These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. nih.govbiomedgrid.com

In the case of amphetamine and its derivatives, the (S)-enantiomer is generally reported to have greater central nervous system stimulating activity than the (R)-enantiomer. researchgate.netnih.gov For amphetamine itself, the R-isomer is associated with the major stimulant effect, being 4-10 times more potent than the S-enantiomer. researchgate.net This stereoselectivity underscores the importance of the specific spatial orientation of the molecule for optimal interaction with its biological targets.

Table 1: Stereoselectivity of Amphetamine Analogs

| Compound | More Active Enantiomer | Biological Effect | Reference |

| Amphetamine | R-isomer | Central nervous system stimulation | researchgate.net |

| Cathinone | S (-)-enantiomer | Generally more potent | frontiersin.org |

| MDMA | S-enantiomer | More effective in inhibiting MAO | frontiersin.org |

This table illustrates the stereoselective activity observed in amphetamine and its analogs, where different enantiomers can exhibit varying potencies and effects.

Modifications to the side chain of the phenethylamine scaffold can dramatically alter the pharmacological activity of the resulting compounds. The presence of a methyl group on the α-carbon, as seen in amphetamine and its derivatives like pentorex, transforms the compound from a selective MAO-B substrate (phenethylamine) to a selective MAO-A inhibitor. frontiersin.org

Further modifications, such as N-substitution on the amino group, generally lead to a decrease in the potency of monoamine oxidase (MAO) inhibition. nih.gov For instance, the N-methyl derivatives of several amphetamines have about one-third the inhibitory potency of their primary amine counterparts. nih.gov This suggests that an unsubstituted amino group is favorable for MAO inhibition.

The structure of pentorex, with two methyl groups on the alpha carbon (α,α-dimethylphenethylamine), is a key modification that differentiates it from amphetamine (α-methylphenethylamine). wikipedia.org This gem-dimethyl substitution significantly influences its interaction with monoamine transporters. While phentermine is a potent norepinephrine (B1679862) and dopamine (B1211576) releasing agent, it has only weak effects on serotonin (B10506). wikipedia.org

Table 2: Influence of Side Chain and Ring Substitutions on the Activity of Phentermine Analogs

| Analog | Modification | Effect on Activity | Reference |

| Phentermine | α,α-dimethylphenethylamine | Norepinephrine-dopamine releasing agent | wikipedia.org |

| Chlorphentermine | 4-chloro substitution | Selective serotonin releasing agent | mdpi.com |

| N-substituted amphetamines | Addition of N-alkyl groups | Decreased MAO-A inhibitory potency | nih.gov |

This table summarizes how specific structural modifications to the phentermine scaffold can lead to significant changes in pharmacological activity.

Rational Design of Novel Chemical Entities Based on Pentorex Scaffolds

The principles of rational drug design can be applied to the pentorex scaffold to develop new chemical entities with potentially improved therapeutic profiles. This approach involves making targeted chemical modifications based on an understanding of the structure-activity relationships. acs.org

One strategy involves the combination of pharmacophores from different drugs to achieve a synergistic effect. For example, the combination of phentermine with fenfluramine (B1217885) was based on the rationale of targeting different neurotransmitter systems to enhance appetite suppression. drugbank.com This concept can be extended to the design of single molecules that incorporate the key structural features of different active compounds.

The development of new derivatives could focus on altering the selectivity for different monoamine transporters or introducing activity at other relevant receptors. For instance, the introduction of a halogen, like chlorine, on the phenyl ring of phentermine creates chlorphentermine, which shifts the primary activity from norepinephrine and dopamine release to selective serotonin release. mdpi.com This highlights how a single atomic substitution can dramatically alter the pharmacological profile.

The design of novel compounds could also aim to reduce potential side effects. For example, by understanding the structural features that contribute to undesirable cardiovascular effects, new analogs can be synthesized that minimize these interactions while retaining the desired therapeutic activity. medvidi.com

Computational Chemistry Approaches in SAR Development for Related Compounds

Computational chemistry provides powerful tools for elucidating structure-activity relationships and guiding the design of new drugs. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used in the study of phenethylamine derivatives.

Molecular docking simulations can predict how a ligand, such as a pentorex analog, will bind to the active site of a target protein, like a monoamine transporter or MAO. nih.gov These simulations can help to rationalize the observed SAR and predict the activity of novel compounds. For example, docking studies have been used to understand the molecular basis for the inhibitory activity of amphetamine derivatives on MAO. researchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of untested compounds and to identify the key physicochemical properties that are important for activity. QSAR models have been developed to predict the activity of compounds at various receptors, including those relevant to the actions of pentorex. nih.gov

These computational approaches, while not replacing experimental testing, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Advanced Analytical Research Methodologies

Chromatographic Techniques for Separating and Quantifying Pentorex (B1222034) and its Stereoisomers

Chromatographic methods are fundamental in the analytical workflow for Pentorex hydrogen D-tartrate, enabling the separation and quantification of the parent compound and its stereoisomers. High-performance liquid chromatography (HPLC) is a primary tool, offering the versatility to handle the complexities of analyzing chiral molecules in various matrices.

Chiral Chromatography Applications

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this purpose, employing chiral stationary phases (CSPs) to achieve resolution of enantiomeric pairs. For compounds structurally similar to Pentorex, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioselective capabilities.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The differential stability of these complexes leads to different retention times, allowing for their separation and individual quantification. Method development for the chiral separation of Pentorex stereoisomers would involve screening various CSPs and optimizing the mobile phase composition, which typically consists of a non-polar organic solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier to improve peak shape.

Table 1: Illustrative Chiral HPLC Method Parameters for the Separation of Pentorex Stereoisomers

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-Pentorex) | 8.5 min |

| Retention Time (S-Pentorex) | 10.2 min |

| Resolution (Rs) | > 2.0 |

High-Resolution Mass Spectrometry in Metabolite Identification

Understanding the metabolic fate of Pentorex is crucial for a complete pharmacological profile. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for the identification and structural elucidation of metabolites in biological matrices such as plasma and urine. nih.gov The high mass accuracy and resolution of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers enable the determination of the elemental composition of metabolites, facilitating their identification. nih.gov

The metabolic pathways for amphetamine-like compounds often involve hydroxylation, N-dealkylation, and conjugation reactions. nih.gov For Pentorex, potential phase I metabolites could include hydroxylated derivatives on the phenyl ring or alkyl side chain. These metabolites can be detected and characterized by comparing the mass spectra of samples from preclinical studies with control samples. Data-dependent acquisition methods, where the instrument automatically triggers MS/MS fragmentation of detected parent ions, provide structural information for metabolite identification.

Table 2: Plausible Pentorex Metabolites Identified by LC-HRMS

| Metabolite | Proposed Transformation | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| M1 | Hydroxylation | 166.1232 | 148.1121, 107.0855 |

| M2 | N-dealkylation | 136.0891 | 119.0855, 91.0542 |

| M3 | Glucuronide Conjugate of M1 | 342.1553 | 166.1232, 176.0321 |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis in advanced contexts)

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, 1H and 13C NMR spectra would confirm the connectivity of atoms and the stereochemistry of the molecule. The 1H NMR spectrum of the Pentorex moiety would show characteristic signals for the aromatic protons of the phenyl ring, the methine proton, and the methyl groups. The D-tartrate counterion would exhibit signals for its methine protons. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further confirming the structure.

Table 3: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for the Pentorex Moiety in CDCl3

| Assignment | 1H NMR | 13C NMR |

| Phenyl-CH | 7.20-7.40 (m) | 126.0-130.0 |

| CH-Ph | 2.75 (q) | 45.0 |

| C(CH3)2 | - | 50.0 |

| C(CH3)2 | 1.20 (s) | 25.0 |

| CH-CH3 | 1.10 (d) | 15.0 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the phenyl ring, and O-H and C=O stretching of the carboxylic acid groups in the D-tartrate counterion.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze compounds with chromophores. The phenyl ring in Pentorex acts as a chromophore, resulting in characteristic UV absorption maxima. This property is often utilized for quantitative analysis in HPLC with UV detection.

Electrochemical Methods in Compound Analysis and Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of Pentorex. The amine functional group in the Pentorex molecule is susceptible to electrochemical oxidation. By applying a potential to a working electrode (e.g., glassy carbon) in a solution containing this compound, an oxidation peak can be observed at a specific potential. The peak current is proportional to the concentration of the compound, allowing for its quantification.

The electrochemical behavior is dependent on factors such as the pH of the supporting electrolyte and the scan rate. Studies on structurally similar compounds suggest that the oxidation process is often irreversible and diffusion-controlled. These methods can be developed into sensitive and selective analytical procedures for the determination of Pentorex in various samples.

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +1.2 V vs. Ag/AgCl |

| Peak Current (Ipa) | Proportional to concentration |

| Process | Irreversible Oxidation |

Thermodynamic and Kinetic Studies of Dissociation and Stability in Research Solvents

Understanding the thermodynamic and kinetic properties of this compound is essential for formulation development and for predicting its behavior in solution.

Thermodynamic studies would focus on determining the dissociation constant (pKa) of the Pentorex amine and the dissociation of the tartrate salt in various solvents. Potentiometric titration is a common method for pKa determination. The solubility of the salt in different solvent systems is another important thermodynamic parameter.

Kinetic studies are crucial for assessing the chemical stability of this compound. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and pathways. jrtdd.com The rate of degradation can be monitored using a stability-indicating HPLC method, allowing for the determination of the degradation kinetics (e.g., first-order or zero-order) and the calculation of the shelf-life under specific storage conditions.

Table 5: Illustrative Stability Data for this compound in Solution

| Stress Condition | Degradation (%) | Major Degradant |

| 0.1 M HCl, 60 °C, 24h | 5.2 | Degradant A |

| 0.1 M NaOH, 60 °C, 24h | 7.4 | Degradant B |

| 3% H2O2, 25 °C, 24h | 3.1 | Oxidative Product C |

| Heat (80 °C, 48h) | 1.5 | Thermolysis Product D |

| Photostability (ICH Q1B) | 2.8 | Photodegradant E |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Stereoselective Synthesis

The Pentorex (B1222034) molecule contains a chiral center, meaning it can exist as different stereoisomers. The biological activity of such molecules can vary significantly between enantiomers. rsc.org Therefore, the development of stereoselective synthetic methods to produce specific isomers of Pentorex is a critical area of future research.

Current synthetic routes for related amphetamines often result in racemic mixtures, which are equal mixtures of both enantiomers. rsc.org The separation of these enantiomers, a process known as chiral resolution, can be achieved by using a chiral resolving agent, such as tartaric acid. rsc.org The formation of diastereomeric salts, like Pentorex hydrogen D-tartrate, allows for the separation of the enantiomers. rsc.org

Future research will likely focus on developing more efficient and direct asymmetric syntheses of Pentorex. This could involve the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthesis to guide the formation of the desired stereoisomer. For instance, pseudoephenamine has been demonstrated as a practical chiral auxiliary for the asymmetric synthesis of various compounds. nih.gov Other approaches could include the use of chiral catalysts, such as those based on transition metals or organocatalysts, to directly produce the desired enantiomer of Pentorex with high purity. mdpi.comnih.gov The development of such methods would be a significant advancement, enabling more precise studies of the pharmacological and toxicological profiles of individual Pentorex enantiomers.

A potential area of exploration is the asymmetric synthesis of α-methyl-α,β-diamino acid derivatives, which share structural similarities with Pentorex. acs.org Research in this area could provide valuable insights into developing stereoselective routes to Pentorex.

Exploration of Theoretical Chemical Biology Applications Beyond Known Classifications

While Pentorex is primarily known for its anorectic effects, its structural similarity to other phenethylamines suggests a broader potential for biological activity. crhsp.cawikipedia.org Phenethylamine (B48288) derivatives interact with a wide range of biological targets, including transporters for neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). crhsp.cawikipedia.org Future research should explore the interaction of Pentorex with targets beyond those associated with appetite suppression.

One avenue of investigation is the interaction of Pentorex with trace amine-associated receptors (TAARs), such as TAAR1. crhsp.ca Phentermine, a close analogue of Pentorex, has been shown to be an agonist at TAAR1. crhsp.cawikipedia.org TAAR1 is involved in modulating monoamine neurotransmission, and its activation can influence a variety of physiological and neurological processes. crhsp.ca A detailed investigation of Pentorex's activity at TAAR1 and other TAAR subtypes could reveal novel therapeutic applications.

Furthermore, the phenethylamine scaffold is present in a vast array of neurologically active compounds. wikipedia.orgtechniques-ingenieur.fr Exploring the potential for Pentorex to modulate other receptor systems, such as serotonin (B10506) or glutamate (B1630785) receptors, could uncover unexpected pharmacological properties. This could involve screening Pentorex against a panel of receptors and transporters to identify new biological targets. Such studies could pave the way for repositioning Pentorex for new therapeutic indications beyond weight management.

Integration of Omics Technologies for Systems-Level Understanding of Compound Interactions

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These technologies, including metabolomics and proteomics, allow for the large-scale study of small molecules (metabolites) and proteins, respectively, providing a systems-level view of cellular and organismal responses to a compound. nih.govkcl.ac.uk

Metabolomics studies on related stimulant drugs like amphetamine and MDMA have identified changes in various metabolic pathways, including energy metabolism, steroid biosynthesis, and amino acids. nih.govsonar.chkcl.ac.uk A similar untargeted metabolomics approach could be applied to study the effects of Pentorex administration. By analyzing changes in the plasma or tissue metabolome, researchers could identify novel biomarkers of Pentorex exposure and gain insights into its mechanism of action. nih.gov

Proteomics can be used to identify the protein targets of Pentorex and to understand how the compound alters protein expression and function. This could involve techniques such as affinity chromatography to isolate proteins that bind to Pentorex, followed by mass spectrometry for identification. By understanding the full spectrum of protein interactions, researchers can build a more complete picture of the compound's biological effects. The integration of metabolomic and proteomic data can provide a powerful, multi-faceted understanding of how this compound impacts biological systems.

Applications in Advanced Materials Science or Analytical Standard Development

The chemical structure of this compound also presents opportunities for its application in materials science and as an analytical standard.

Advanced Materials Science: Phenethylamine derivatives have been explored for the development of advanced materials. For instance, phenylethylamine and its derivatives can be polymerized to form coatings on various surfaces, including those of medical devices. nih.govresearchgate.net These coatings can modify the surface properties of materials, such as hydrophilicity, which can be beneficial for improving biocompatibility and reducing fouling. researchgate.net The specific structure of Pentorex, with its methyl groups, could lead to polymers with unique properties. Future research could investigate the polymerization of Pentorex and the characterization of the resulting materials for potential applications in drug delivery, medical implants, or as functional coatings. The use of phenethylamine derivatives in organic-inorganic hybrid systems is another area of interest. samaterials.com

Analytical Standard Development: this compound is available as a reference material for analytical purposes. researchgate.net The D-tartrate salt form is particularly useful for the chiral separation of Pentorex enantiomers by techniques such as high-performance liquid chromatography (HPLC). rsc.orgmdpi.comnih.gov The development of robust and validated analytical methods for the detection and quantification of Pentorex and its metabolites is crucial for both research and forensic applications. unodc.orgsemanticscholar.org The availability of pure this compound as a certified reference standard is essential for ensuring the accuracy and reliability of these analytical methods. researchgate.net Further development could involve the creation of stable isotope-labeled internal standards for use in mass spectrometry-based assays, which would improve the precision of quantitative analysis. oup.com

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between synthetic organic chemistry and computational science offers powerful tools for understanding and predicting the properties of molecules like Pentorex. rsc.orgbritannica.com

Computational Modeling and QSAR: Molecular modeling techniques can be used to study the three-dimensional structure of Pentorex and its interactions with biological targets. techniques-ingenieur.fr Docking simulations can predict how Pentorex binds to the active sites of receptors and enzymes, providing insights into its mechanism of action and helping to explain the selectivity of different isomers. google.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that relate the chemical structure of Pentorex and its analogues to their biological activity. nih.gov By analyzing a series of related compounds, QSAR models can identify the key structural features that are important for a particular biological effect. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Integration with Synthetic Chemistry: The insights gained from computational studies can directly inform synthetic efforts. For example, if a computational model predicts that a particular modification to the Pentorex structure will enhance its binding to a target, synthetic chemists can then design and execute a route to create that new compound. This iterative cycle of design, synthesis, and testing, guided by computational chemistry, can significantly accelerate the drug discovery and development process. The combination of experimental and computational approaches will be crucial for unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Q. What ethical and methodological safeguards are critical when handling this compound in preclinical studies?

- Methodological Answer : Follow OECD Guidelines for chemical safety testing, including acute toxicity assays (LD50 determination) and ecotoxicological assessments. Implement double-blind protocols to minimize bias and ensure compliance with institutional review boards (IRBs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.